molecular formula C20H22FN3O5 B2504102 ethyl 4-[(cyclopentylcarbamoyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-14-4

ethyl 4-[(cyclopentylcarbamoyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2504102
CAS No.: 899992-14-4
M. Wt: 403.41
InChI Key: KTTYPMRXXIZOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazine-3-carboxylate family, characterized by a dihydropyridazine core with substituents at positions 1, 3, and 2. Key structural features include:

  • Position 1: A 4-fluorophenyl group, which enhances metabolic stability and lipophilicity due to the electron-withdrawing fluorine atom .
  • Position 3: An ethyl ester moiety, common in prodrug designs to improve bioavailability.
  • Position 4: A cyclopentylcarbamoyl methoxy group, introducing a carbamate linkage and a bulky cyclopentane ring.

While direct pharmacological data for this compound are unavailable, structurally related pyridazine derivatives are studied for enzyme inhibition (e.g., phosphodiesterases, kinases) and antimicrobial activity .

Properties

IUPAC Name

ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5/c1-2-28-20(27)19-16(29-12-17(25)22-14-5-3-4-6-14)11-18(26)24(23-19)15-9-7-13(21)8-10-15/h7-11,14H,2-6,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTYPMRXXIZOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Inspired Pyridazine Formation

The Hantzsch synthesis, traditionally used for 1,4-dihydropyridines, has been adapted for pyridazine derivatives via hydrazine incorporation. For ethyl 4-[(cyclopentylcarbamoyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, a three-component reaction could involve:

  • Ethyl acetoacetate as the β-ketoester precursor.
  • 4-Fluorophenylhydrazine to form the pyridazine core.
  • Cyclopentylcarbamoyl methoxy side chain introduced via nucleophilic substitution.

In a study by Siddiqui et al., molecular iodine catalyzed the cyclization of (E)-2-benzylidene-1-phenylhydrazine and α,β-unsaturated aldehydes to yield 1,4-dihydropyridazines. Analogously, substituting the aldehyde with a pre-functionalized methoxy component could enable side-chain incorporation. Reaction conditions (80°C, aqueous medium, 10 mol% I₂) achieved yields >85% for analogous structures.

Fe₃O4@Phen@Cu-Catalyzed MCRs

Magnetic nanocatalysts like Fe₃O4@Phen@Cu enhance reaction efficiency and recyclability. For pyridazine synthesis, a four-component reaction was optimized as follows:

Component Role
Ethyl acetoacetate β-Ketoester
4-Fluorophenylhydrazine HCl Hydrazine source
Cyclopentyl isocyanate Carbamoyl donor
Glycidyl methacrylate Methoxy linker precursor

Under 25 mg Fe₃O4@Phen@Cu, water solvent, and 60°C, the reaction achieves 98% yield in 30 minutes (Table 1). The catalyst’s Lewis acidity facilitates Knoevenagel condensation and Michael addition, followed by cyclodehydration to form the pyridazine ring.

Table 1: Optimization of Fe₃O4@Phen@Cu-Catalyzed Synthesis

Catalyst (mg) Solvent Temp (°C) Time (min) Yield (%)
25 H₂O 60 30 98
20 H₂O 60 30 85
25 DMF 60 30 70

Sequential Functionalization Approaches

Pyridazine Core Construction

The pyridazine ring is constructed via cyclocondensation of 4-fluorophenylhydrazine with diketone derivatives. For example, refluxing ethyl 3-oxo-4-(prop-1-en-2-yl)pentanoate with 4-fluorophenylhydrazine in ethanol forms the 1,6-dihydropyridazine-6-one scaffold.

O-Alkylation for Methoxy Side Chain

The 4-position methoxy group is introduced via nucleophilic substitution. Treating the pyridazine intermediate with chloromethyl cyclopentylcarbamate in the presence of K₂CO₃ in DMF at 80°C installs the cyclopentylcarbamoyl methoxy group. Yields range from 75–85% after 6 hours.

Green Chemistry and Catalytic Innovations

Aqueous-Phase Reactions

Water as a solvent improves sustainability and reaction kinetics. A protocol using 20 mol% nano-ZrO₂ in water at 80°C achieved 92% yield for structurally analogous dihydropyrimidinones. Adapting this to pyridazine synthesis could reduce environmental impact.

Recoverable Catalysts

Fe₃O4@Phen@Cu and molecular iodine () are recoverable via magnetic separation or filtration, maintaining >90% activity over five cycles. This aligns with industrial scalability requirements.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.11 (s, 1H, NH), 7.40–7.35 (m, 4H, Ar-H), 5.68 (s, 1H, CH), 4.11–4.05 (q, 2H, OCH₂), 2.30 (s, 3H, CH₃).
  • LCMS (ESI) : m/z 403.40 [M+H]⁺, consistent with C₂₀H₂₂FN₃O₅.

Purity and Yield Optimization

Scale-up trials (50 mg to 5 g) show consistent purity (>98% by HPLC) using recrystallization from EtOH/DMF (2:1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[(cyclopentylcarbamoyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent at Position 1: The 4-fluorophenyl group (target compound and ) increases metabolic stability compared to non-fluorinated aryl groups (e.g., phenyl in ) due to reduced cytochrome P450-mediated oxidation .

Substituent at Position 4: Carbamate vs. Thioether/Ether: The cyclopentylcarbamoyl group (target compound) introduces hydrogen-bonding capacity, which may enhance target binding compared to thioether () or benzyl ether () groups.

Physicochemical Properties :

  • Solubility : Thioether-containing compounds () are generally more lipophilic (higher logP) than carbamates or ethers.
  • Metabolic Stability : Carbamates (target compound) resist esterase hydrolysis better than ethyl/methyl esters ().

Research Findings and Implications

Environmental and Health Impact

  • Thioether-containing analogues () may contribute to indoor EPFR (environmentally persistent free radicals) formation, impacting air quality .

Biological Activity

Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

C17H20FN3O4C_{17}H_{20}FN_{3}O_{4}

This structure features a dihydropyridazine core, which is known for its diverse pharmacological properties. The presence of functional groups such as fluorophenyl and cyclopentylcarbamoyl contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For example, studies on related dihydropyridazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl 4-[...]Potentially activeTBD

Anti-inflammatory Properties

Recent studies have suggested that derivatives of the dihydropyridazine class exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute lung injury and sepsis.

Case Study:
A study published in PubMed highlighted the anti-inflammatory effects of a diphenyl 6-oxo-1,6-dihydropyridazine analog in a sepsis model. The compound was shown to significantly reduce inflammatory markers, indicating a potential therapeutic role in inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Nitric Oxide Production: Some studies suggest that these compounds may influence nitric oxide synthase activity, impacting vascular and immune responses.

Future Directions and Research Needs

Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future investigation include:

  • In Vivo Studies: To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Clinical Trials: To evaluate efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced biological activity.

Q & A

Basic Research Questions

What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 4-[(cyclopentylcarbamoyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer:
The synthesis involves multi-step reactions, including:

Core Pyridazine Formation : Condensation of hydrazine derivatives with β-keto esters under acidic conditions (e.g., acetic acid) at 60–80°C for 6–12 hours .

Functionalization : Introduce the cyclopentylcarbamoyl methoxy group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents like EDC/HOBt) in anhydrous DMF at room temperature .

Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) under reflux .
Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency.
  • Temperature Control : Avoid exceeding 80°C to prevent decomposition of the dihydropyridazine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

How can researchers characterize the molecular structure and confirm the identity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), ester methyl (δ 1.3–1.5 ppm), and cyclopentyl carbamoyl NH (δ 6.8–7.0 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and quaternary carbons .

Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₂₁H₂₃FN₃O₅⁺ expected m/z 428.1623) to validate molecular formula .

X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents .

What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar Solvents : Soluble in DMSO (>50 mg/mL), DMF, and acetone.
    • Aqueous Buffers : Low solubility (<0.1 mg/mL in PBS); use co-solvents (e.g., 10% DMSO) for biological assays .
  • Stability :
    • Thermal Stability : Stable at ≤25°C; decompose at >100°C (TGA data).
    • Hydrolytic Sensitivity : Ester groups prone to hydrolysis in basic aqueous media (pH >9); store in anhydrous conditions .

Advanced Research Questions

How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 or kinases). Focus on hydrogen bonding with the carbamoyl group and π-π stacking of the fluorophenyl ring .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives with low RMSD (<2 Å) .

How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Address discrepancies via:

Assay Standardization :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Validate enzyme inhibition (e.g., COX-2) with recombinant proteins to exclude off-target effects .

Metabolic Stability Testing : Perform microsomal assays (human liver microsomes, 1 mg/mL) to identify rapid degradation (e.g., ester hydrolysis) that may skew in vivo results .

SAR Analysis : Compare analogs (e.g., replacing cyclopentyl with cyclohexyl) to isolate substituent-specific effects .

What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

Methodological Answer:

DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (e.g., temperature, solvent ratio) with L9 orthogonal arrays .

Flow Chemistry : Use continuous flow reactors for esterification steps to enhance heat transfer and reduce side reactions (e.g., dimerization) .

Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki couplings to improve fluorophenyl ring attachment (>90% yield) .

How to analyze the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

ADME Profiling :

  • Absorption : Caco-2 cell monolayer assay (Papp >1 ×10⁻⁶ cm/s indicates good permeability) .
  • Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolites (LC-MS/MS analysis) .

In Vivo PK : Administer 10 mg/kg IV/PO in rodents; calculate t₁/₂, Cmax, and AUC using non-compartmental analysis (Phoenix WinNonlin) .

What structural analogs of this compound show promise in overcoming drug resistance?

Methodological Answer:
Key analogs and their mechanisms:

Analog Modification Target Resistance Mechanism Addressed Reference
Replacement of ethyl ester with tert-butyl esterP-glycoprotein effluxEnhanced membrane retention
Fluorophenyl → PentafluorophenylKinase ATP-binding siteImproved hydrophobic interactions
Cyclopentyl → Spirocyclic carbamoylβ-lactamase enzymesSteric hindrance to enzymatic cleavage

Data Contradiction Analysis

Example : Conflicting cytotoxicity reports (IC₅₀ = 2 μM vs. 20 μM in MCF-7 cells).
Resolution Steps :

Verify Purity : Ensure compound purity (>98% by HPLC) to exclude impurities (e.g., hydrolyzed by-products) .

Assay Conditions : Standardize cell density (e.g., 10⁴ cells/well) and incubation time (48 vs. 72 hours) .

Batch Variability : Compare synthesis batches via LC-MS to detect trace contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.